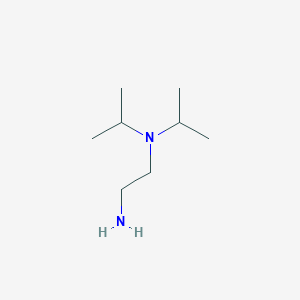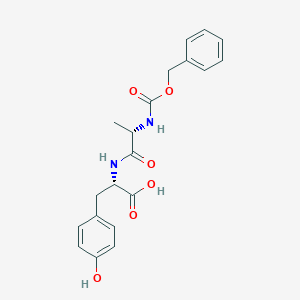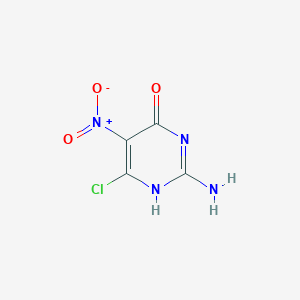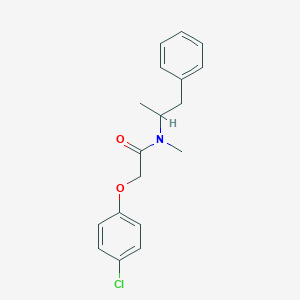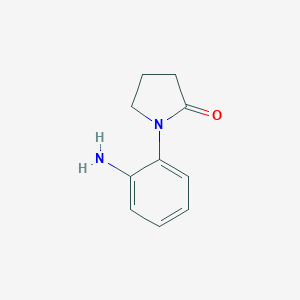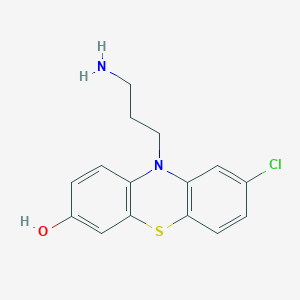
Iron, tris(diethyldithiocarbamato)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron, tris(diethyldithiocarbamato)- is a useful research compound. Its molecular formula is C15H30FeN3S6 and its molecular weight is 500.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Iron, tris(diethyldithiocarbamato)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron, tris(diethyldithiocarbamato)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Diagnostic and Therapeutic Applications in Neurooncology and CNS Inflammatory Pathologies
Superparamagnetic iron oxide nanoparticles, including Iron, tris(diethyldithiocarbamato)-, have shown significant promise in diagnostic and potential therapeutic applications within the central nervous system (CNS). These nanoparticles serve as effective magnetic resonance imaging (MRI) contrast agents, allowing for detailed imaging of areas related to tumors and various neuroinflammatory pathologies. Their utility extends to evaluating cerebrovasculature using perfusion-weighted MRI sequences and facilitating in vivo cellular tracking in CNS diseases or injuries. This breadth of application has the potential to enhance disease detection, therapeutic monitoring, and treatment efficacy, particularly in the context of antiangiogenic chemotherapy and antiinflammatory medications, marking a significant advancement in neurooncology and CNS treatment paradigms (Weinstein et al., 2010).
Green Synthesis and Environmental Applications
Iron nanoparticles synthesized through green chemistry methods, including those from Iron, tris(diethyldithiocarbamato)-, have garnered attention for their role in environmental remediation. These nanoparticles have been employed in the treatment of organic and inorganic pollutants in water, demonstrating a cost-effective and eco-friendly approach to addressing environmental contaminants. The versatility of iron nanoparticles synthesized through plant extracts and other green methods underscores their potential in remediation efforts, particularly in dye removal and serving as antibacterial agents. This application signifies a crucial step towards leveraging nanotechnology for environmental sustainability and pollution mitigation (Fahmy et al., 2018).
Role in Cancer Biology
The multifaceted role of iron in cancer biology has been extensively studied, with Iron, tris(diethyldithiocarbamato)-, playing a part in this body of research. Epidemiological and experimental studies have highlighted the association between excess iron and increased cancer incidence and risk. Iron's involvement in critical processes such as proliferation, metabolism, and metastasis underpins its association with tumor growth and progression. Research into the iron-seeking phenotype of cancer cells and the implications for cell death pathways, including ferroptosis, has opened new avenues for utilizing both iron excess and depletion in anticancer therapies. This dual potential underscores the complexity of iron's role in cancer, presenting both challenges and opportunities for therapeutic intervention (Torti et al., 2018).
Nanoparticle Synthesis and Coating for Biomedical Applications
The synthesis and surface modification of Iron, tris(diethyldithiocarbamato)- nanoparticles, especially when combined with gold (Au-Fe3O4), have been critical for advancing biomedical applications. These hybrid nanoparticles are tailored for various uses, including drug delivery, MRI contrast enhancement, and therapeutic agents. The physicochemical characteristics of these nanoparticles—achieved through sophisticated synthesis and coating techniques—enable their effective use across a range of biomedical fields. This versatility highlights the potential of iron oxide nanoparticles to revolutionize diagnostic and therapeutic approaches in medicine, offering a promising avenue for the development of multifunctional nanomedicines (Dheyab et al., 2020).
作用機序
Target of Action
Iron, tris(diethyldithiocarbamato)-, also known as Iron(III) diethyldithiocarbamate, is a coordination complex of iron with diethyldithiocarbamate . The primary target of this compound is nitric oxide (NO). Iron tris(diethyldithiocarbamate) characteristically reacts with nitric oxide to form Fe(dtc)2NO . This efficient chemical trapping reaction provides a means to detect NO .
Mode of Action
The compound’s interaction with its target, nitric oxide, results in the formation of Fe(dtc)2NO . This reaction is a part of the compound’s mode of action. The magnetism of these complexes is sensitive to the nature of the amine substituents as well as to temperature . This behavior is consistent with an equilibrium between two or more spin states .
Biochemical Pathways
The biochemical pathways affected by Iron(III) diethyldithiocarbamate are primarily related to nitric oxide signaling. By reacting with nitric oxide, the compound can influence the availability and detection of this important signaling molecule .
Pharmacokinetics
It is known that the compound is a black solid that is soluble in organic solvents . This solubility could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thereby its bioavailability.
Result of Action
The primary result of the action of Iron(III) diethyldithiocarbamate is the formation of Fe(dtc)2NO, which provides a means to detect nitric oxide . This can have significant implications for cellular signaling processes that involve nitric oxide.
Action Environment
The action of Iron(III) diethyldithiocarbamate can be influenced by environmental factors such as temperature and the presence of nitric oxide . The compound’s reactivity with nitric oxide and its sensitivity to temperature could potentially affect its efficacy and stability.
将来の方向性
生化学分析
Biochemical Properties
Iron, tris(diethyldithiocarbamato) is known to interact with various biomolecules. It characteristically reacts with nitric oxide to give Fe(dtc)2NO . This efficient chemical trapping reaction provides a means to detect NO . The nature of these interactions is largely dependent on the nature of the amine substituents as well as temperature .
Cellular Effects
It is known that the magnetism of these complexes is sensitive to the nature of the amine substituents as well as to temperature . This behavior is consistent with an equilibrium between two or more spin states .
Molecular Mechanism
At the molecular level, Iron, tris(diethyldithiocarbamato) exerts its effects through various mechanisms. Reflecting the strongly donating properties of dithiocarbamate ligands, Iron, tris(diethyldithiocarbamato) oxidizes at relatively mild potentials to give isolable iron (IV) derivatives .
Temporal Effects in Laboratory Settings
It is known that the Fe-S bonds in this compound are 231 pm at 79K but 356 pm at 297 K . These data indicate a low-spin configuration at low temperatures and a high spin configuration near room temperature .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Iron, tris(diethyldithiocarbamato)- can be achieved by reacting Iron(III) chloride hexahydrate with sodium diethyldithiocarbamate in methanol followed by precipitation with diethyl ether. The resulting product can then be purified through recrystallization in methanol.", "Starting Materials": ["Iron(III) chloride hexahydrate", "Sodium diethyldithiocarbamate", "Methanol", "Diethyl ether"], "Reaction": ["Dissolve Iron(III) chloride hexahydrate in methanol to form a solution.", "Add sodium diethyldithiocarbamate to the solution and stir for several hours at room temperature.", "Precipitate the resulting product by slowly adding diethyl ether to the solution.", "Filter the precipitate and wash with diethyl ether.", "Recrystallize the product in methanol to obtain pure Iron, tris(diethyldithiocarbamato)-."] } | |
CAS番号 |
13963-59-2 |
分子式 |
C15H30FeN3S6 |
分子量 |
500.7 g/mol |
IUPAC名 |
N,N-diethylcarbamodithioate;iron(3+) |
InChI |
InChI=1S/3C5H11NS2.Fe/c3*1-3-6(4-2)5(7)8;/h3*3-4H2,1-2H3,(H,7,8);/q;;;+3/p-3 |
InChIキー |
WGPCJVLKOFIRMS-UHFFFAOYSA-K |
SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Fe+3] |
正規SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Fe+3] |
| 13963-59-2 | |
製品の起源 |
United States |
Q1: How does Iron(III) diethyldithiocarbamate interact with nitric oxide (NO) and what are the downstream effects?
A1: Iron(III) diethyldithiocarbamate demonstrates a notable interaction with nitric oxide (NO). Upon binding with NO, the compound undergoes a change in its electronic structure, leading to a distinct shift in its UV/Vis spectrum. This spectral shift, specifically a red shift in the Soret absorption band from 410 to 419 nm, is indicative of the complex formation between Iron(III) diethyldithiocarbamate and NO []. Additionally, this interaction can be observed through Electron Paramagnetic Resonance (EPR) spectroscopy, where a characteristic signal emerges upon NO binding []. Interestingly, the formed complex, Iron(III) diethyldithiocarbamate:NO, exhibits enhanced stability when entrapped within a sol-gel matrix compared to its stability in aqueous solutions []. This finding suggests the potential for utilizing Iron(III) diethyldithiocarbamate in NO sensing applications, particularly when integrated into a suitable matrix.
Q2: What is the molecular formula, weight, and available spectroscopic data for Iron(III) diethyldithiocarbamate?
A2: While the provided research excerpts don't explicitly state the molecular formula and weight of Iron(III) diethyldithiocarbamate, they offer valuable spectroscopic data. The research highlights a key spectral characteristic observed in UV/Vis spectroscopy: a band at 367 nm present in both Iron(III) diethyldithiocarbamate:NO solutions and when the complex is entrapped within a sol-gel matrix []. This spectral signature serves as a valuable tool for identifying and characterizing the compound, especially in its NO-bound form. Furthermore, the research emphasizes the application of EPR spectroscopy for investigating Iron(III) diethyldithiocarbamate. The observation of a distinct EPR signal, similar to that found in solutions of the compound at 77K, provides further evidence of complex formation with NO and offers insights into its electronic structure [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



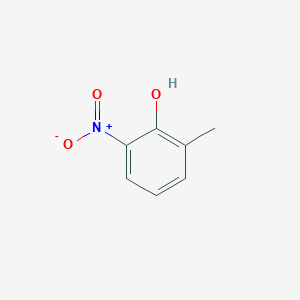
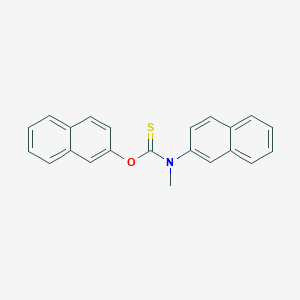
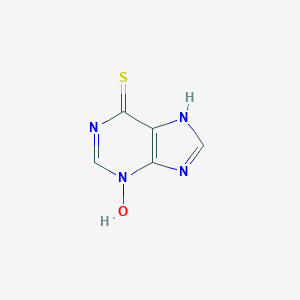
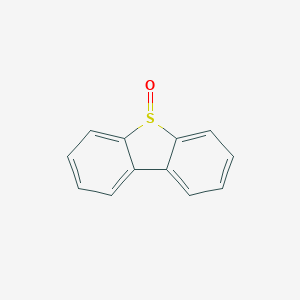
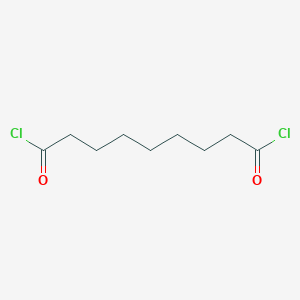
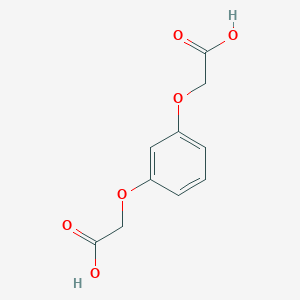
![Butanedioic acid, [(4-sulfophenyl)hydrazono]-, 1,4-diethyl ester](/img/structure/B87188.png)
